

# A Comparative Spectroscopic Analysis of 2,4-Dibromo-3-nitropyridine and Its Analogs

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## Compound of Interest

Compound Name: **2,4-Dibromo-3-nitropyridine**

Cat. No.: **B040219**

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This guide provides a detailed spectroscopic comparison of **2,4-Dibromo-3-nitropyridine** with its halogenated and nitrated pyridine analogs. The data presented is intended to assist researchers, scientists, and drug development professionals in the identification and characterization of these compounds. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.

## Spectroscopic Data Comparison

The following tables provide a comparative summary of the available spectroscopic data for **2,4-Dibromo-3-nitropyridine** and its selected analogs. It is important to note that comprehensive, experimentally verified spectroscopic data for **2,4-Dibromo-3-nitropyridine** is not readily available in public scientific literature. The data presented for this compound is limited, and in some cases, data for its analogs is provided for comparative purposes.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ , ppm) and Multiplicity	Coupling Constant (J, Hz)
2,4-Dibromo-3-nitropyridine	Data Not Available	Data Not Available	Data Not Available
2-Chloro-3-nitropyridine	CDCl <sub>3</sub>	8.64 (dd), 8.25 (dd), 7.51 (dd)	J = 4.7, 1.8 Hz; J = 8.0, 1.8 Hz; J = 8.0, 4.7 Hz[1]
2-Bromo-3-nitropyridine	CDCl <sub>3</sub>	8.65 (dd), 8.35 (dd), 7.55 (dd)	J = 4.7, 1.8 Hz; J = 8.1, 1.8 Hz; J = 8.1, 4.7 Hz
2,4-Dichloro-3-nitropyridine	CDCl <sub>3</sub>	8.65 (d), 7.65 (d)	J = 5.0 Hz

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ , ppm)
2,4-Dibromo-3-nitropyridine	Data Not Available	Data Not Available
2-Chloro-3-nitropyridine	Acetone	152.0, 149.9, 137.9, 130.2, 125.9
2-Bromo-3-nitropyridine	CDCl <sub>3</sub>	153.1, 142.0, 138.8, 129.1, 122.9
2,4-Dichloro-3-nitropyridine	CDCl <sub>3</sub>	151.8, 150.2, 139.1, 127.3, 120.9

Table 3: IR Spectroscopic Data

Compound	Major Absorption Bands (cm <sup>-1</sup> )
2,4-Dibromo-3-nitropyridine	Data Not Available
2-Chloro-3-nitropyridine	1572, 1525, 1350 (NO <sub>2</sub> stretch); 1100-1000 (C-Cl stretch); Aromatic C-H and C=C/C=N stretches
2-Bromo-3-nitropyridine	1570, 1528, 1348 (NO <sub>2</sub> stretch); 1050-950 (C-Br stretch); Aromatic C-H and C=C/C=N stretches
2,4-Dichloro-3-nitropyridine	1580, 1535, 1355 (NO <sub>2</sub> stretch); 1120, 1080 (C-Cl stretch); Aromatic C-H and C=C/C=N stretches

Table 4: Mass Spectrometry Data

Compound	Molecular Weight	Key Fragments (m/z)
2,4-Dibromo-3-nitropyridine	281.89 g/mol <a href="#">[2]</a>	Data Not Available
2-Chloro-3-nitropyridine	158.54 g/mol <a href="#">[3]</a>	158/160 (M+), 112 (M-NO <sub>2</sub> ), 76 (C <sub>4</sub> H <sub>2</sub> NCI) <a href="#">[4]</a>
2-Bromo-3-nitropyridine	202.99 g/mol <a href="#">[5]</a>	202/204 (M+), 156/158 (M-NO <sub>2</sub> ), 76 (C <sub>5</sub> H <sub>3</sub> N)
2,4-Dichloro-3-nitropyridine	192.99 g/mol <a href="#">[6]</a>	192/194/196 (M+), 146/148/150 (M-NO <sub>2</sub> ), 111/113 (M-NO <sub>2</sub> -Cl)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>) in a 5 mm NMR tube.[\[7\]](#)

- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]
- $^1\text{H}$  NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence with a spectral width typically set from 0 to 12 ppm.[7]
- $^{13}\text{C}$  NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. A larger number of scans was typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture was then compressed in a die under high pressure to form a transparent pellet.[1]
- Instrumentation: IR spectra were recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Spectra were typically recorded in the mid-infrared range (4000-400  $\text{cm}^{-1}$ ).[7]

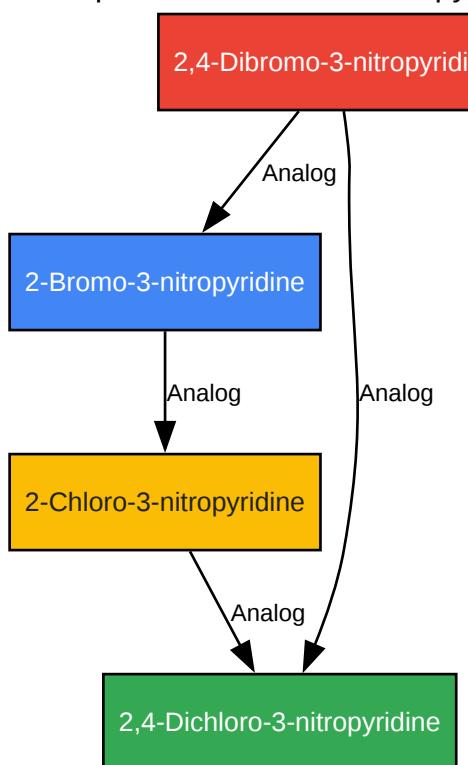
## Mass Spectrometry (MS)

- Sample Introduction and Ionization: Samples were introduced into the mass spectrometer and ionized using Electron Ionization (EI) at 70 eV.[8] This hard ionization technique leads to the formation of a molecular ion and characteristic fragment ions.
- Instrumentation: A mass spectrometer capable of providing accurate mass measurements, such as a time-of-flight (TOF) or quadrupole analyzer, was used.
- Data Acquisition: Mass spectra were acquired over a relevant mass-to-charge ( $m/z$ ) range.

## Visualization of Structural Relationships

The following diagram illustrates the structural relationship between **2,4-Dibromo-3-nitropyridine** and its analogs discussed in this guide.

## Structural Relationship of 2,4-Dibromo-3-nitropyridine and Analogs

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Structural relationship of the compared pyridine analogs.

This guide provides a foundational spectroscopic comparison for **2,4-Dibromo-3-nitropyridine** and its analogs. Further experimental work is encouraged to obtain a more complete dataset for **2,4-Dibromo-3-nitropyridine**.

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- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2,4-Dibromo-3-nitropyridine and Its Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b040219#spectroscopic-comparison-of-2-4-dibromo-3-nitropyridine-and-its-analogs>]

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